2-(N-methyl-1-thiophen-2-ylformamido)acetic acid
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Overview
Description
2-(N-methyl-1-thiophen-2-ylformamido)acetic acid is an organic compound with the molecular formula C8H9NO3S. It is a derivative of glycine, where the amino group is substituted with a N-methyl-1-thiophen-2-ylformamido group. This compound is known for its unique structural features, which include a thiophene ring, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methyl-1-thiophen-2-ylformamido)acetic acid typically involves the reaction of N-methylthiophene-2-carboxamide with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed .
Chemical Reactions Analysis
Types of Reactions
2-(N-methyl-1-thiophen-2-ylformamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
2-(N-methyl-1-thiophen-2-ylformamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-methyl-1-thiophen-2-ylformamido)acetic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(N-methyl-1-furanylformamido)acetic acid: Similar structure but with a furan ring instead of a thiophene ring.
2-(N-methyl-1-pyrrolylformamido)acetic acid: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
2-(N-methyl-1-thiophen-2-ylformamido)acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of sulfur-containing heterocycles and in studies related to sulfur chemistry .
Biological Activity
2-(N-methyl-1-thiophen-2-ylformamido)acetic acid is a compound of interest in medicinal chemistry, particularly due to its potential role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is implicated in various pathological conditions, including inflammation and cancer. The exploration of its biological activity is crucial for understanding its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiophene ring, which is known for its electron-rich properties, making it suitable for interactions with biological targets.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of mPGES-1. This enzyme catalyzes the conversion of PGH2 to PGE2, a pro-inflammatory mediator involved in pain and inflammation pathways. Inhibition of mPGES-1 selectively reduces PGE2 levels without affecting other prostanoids, potentially minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Biological Activity and Research Findings
Recent studies have highlighted the compound's efficacy in vitro. For instance, compounds derived from thiophenes have been shown to inhibit mPGES-1 with IC50 values in the low micromolar range. Specifically, the compound 2c (a derivative related to this compound) demonstrated significant antiproliferative effects on A549 lung cancer cell lines, inducing cell cycle arrest and apoptosis .
Table 1: Summary of Biological Activity
Compound | Target Enzyme | IC50 (µM) | Effect on Cell Lines | Mechanism |
---|---|---|---|---|
2c | mPGES-1 | 0.5 | A549 (lung cancer) | Apoptosis induction |
1c | mPGES-1 | 0.7 | A549 (lung cancer) | Cell cycle arrest |
Case Studies
Case Study 1: Inhibition of mPGES-1
A study conducted by Di Micco et al. investigated the structure-activity relationship (SAR) of thiophene derivatives, including this compound. The results indicated that modifications on the thiophene ring significantly affected binding affinity and inhibitory potency against mPGES-1 .
Case Study 2: Cancer Therapeutics
In another research effort, the antiproliferative effects of the compound were evaluated in various cancer cell lines. The findings suggested that treatment with 2c led to an increase in subG0/G1 fractions after prolonged exposure, indicating a shift towards apoptosis .
Discussion
The biological activity of this compound underscores its potential as a therapeutic agent targeting inflammatory diseases and cancer. Its selective inhibition of mPGES-1 could provide a safer alternative to conventional NSAIDs by reducing gastrointestinal and cardiovascular risks associated with these medications.
Properties
IUPAC Name |
2-[methyl(thiophene-2-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-9(5-7(10)11)8(12)6-3-2-4-13-6/h2-4H,5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJFXOJRCYPZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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